

A Comparative Kinetic Analysis of Performic and Peracetic Acid Reactions

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Compound of Interest

Compound Name: *Performic acid*

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This guide provides a comprehensive comparison of the reaction kinetics of **performic acid** (PFA) and peracetic acid (PAA), two potent oxidizing agents with significant applications in chemical synthesis, disinfection, and pharmaceutical development. By presenting key kinetic data, detailed experimental protocols, and reaction pathway visualizations, this document aims to equip researchers with the necessary information to select the optimal peracid for their specific application and to design and interpret kinetic studies effectively.

Quantitative Kinetic Data Summary

The following table summarizes key kinetic parameters for the formation, decomposition, and representative reactions of **performic acid** and peracetic acid. These values are compiled from various studies and reaction conditions, highlighting the comparative reactivity of the two peracids.

| Kinetic Parameter | Performic Acid (PFA) | Peracetic Acid (PAA) | Key Observations & References |
|--|--|---|---|
| Formation | | | |
| Reaction Order | Second order for the synthesis reaction.[1] | Proportional to the product of the concentrations of acetic acid and hydrogen peroxide.[2] | Both formation reactions are typically acid-catalyzed. |
| Activation Energy (Formation) | 58.61 kJ/mol (H ₂ SO ₄ catalyzed).[1] | 59.22 kJ/mol.[3] | Similar activation energies suggest comparable temperature dependence for their formation under catalytic conditions. |
| Decomposition | | | |
| Observed Activation Energy (Decomposition) | 95.4 kJ·mol ⁻¹ . [3][4] | Not explicitly found in the same format, but decomposition is a known stability concern.[5] | PFA is noted to be less stable and decomposes more readily, even at ambient temperatures. [3] |
| Decomposition Products | Can decompose into the corresponding carboxylic acid and oxygen (spontaneous) or an alcohol and carbon dioxide (radical).[3] | Decomposes to acetic acid and oxygen, among other products. [5] | The decomposition pathway can be influenced by reaction conditions. |
| Reactivity with Substrates | | | |
| General Reactivity | Generally more reactive and a | A powerful oxidant, but typically less | PFA's higher reactivity makes it suitable for |

| | | | |
|---------------------------------------|--|--|---|
| | stronger oxidizing agent than peracetic acid.[1][6] | reactive than performic acid.[7] | rapid reactions. |
| Reaction with Reduced-Sulfur Moieties | Highly reactive.[8] | Also reactive with sulfur compounds. | Both are effective for oxidizing thioethers and thiols.[8] |
| Reaction with Tertiary Amines | Reactive.[8] | Reactive. | Both can oxidize tertiary amines to N-oxides.[8] |
| Disinfection Efficacy | Generally higher than PAA.[9][10] | Effective, but often requires higher concentrations or longer contact times than PFA.[6][11] | PFA can achieve target inactivation levels at lower doses and shorter contact times.[9] |
| Decay Rate in Wastewater | Decays more quickly than PAA (First-order decay constants: PFA = 0.031 min^{-1} , PAA = 0.007 min^{-1}).[9] | More stable in wastewater matrices compared to PFA.[9] | The faster decay of PFA can be advantageous in minimizing disinfectant residuals. |

Experimental Protocols

The following are generalized experimental protocols for studying the kinetics of performic and peracetic acid reactions, based on methodologies described in the literature.[12][13][14]

In Situ Generation of Peracids

Objective: To prepare a solution of performic or peracetic acid for immediate use in kinetic experiments.

Materials:

- Formic acid (for PFA) or Acetic acid (for PAA)
- Hydrogen peroxide (H_2O_2)

- Acid catalyst (e.g., Sulfuric acid, H_2SO_4)[1][15]
- Distilled or deionized water
- Reaction vessel (e.g., jacketed glass reactor) with temperature control and stirring

Procedure:

- In the reaction vessel, combine the carboxylic acid (formic or acetic acid) and water.
- While stirring, slowly add the hydrogen peroxide to the mixture.
- Carefully add the acid catalyst to the solution. The reaction is often carried out in the presence of a mineral acid to accelerate the attainment of equilibrium.[13]
- Allow the mixture to react for a specified period (e.g., 72 hours at room temperature) to reach equilibrium.[15] The final solution will be an equilibrium mixture of the peracid, carboxylic acid, hydrogen peroxide, and water.[14]
- The concentration of the generated peracid should be determined titrimetrically before use.

Kinetic Measurement of Peracid Decomposition

Objective: To determine the rate of decomposition of performic or peracetic acid under specific conditions.

Method 1: Gas-Volumetric Technique (for PFA)[12][14]

Principle: This method measures the volume of gas (primarily CO_2) evolved over time from the decomposition of **performic acid**.

Apparatus:

- Gas-tight reaction vessel connected to a gas burette or other volume-measuring device.
- Thermostatic bath to maintain a constant temperature.

Procedure:

- Place a known volume and concentration of the **performic acid** solution into the reaction vessel.
- If studying catalytic decomposition, add the catalyst (e.g., H_2SO_4 or H_3PO_4) to the solution. [\[12\]](#)
- Seal the vessel and place it in the thermostatic bath.
- Record the volume of gas evolved at regular time intervals.
- The rate of decomposition can be determined from the slope of the gas volume versus time plot after an initial induction period. [\[1\]](#)[\[12\]](#)

Method 2: Thermal Screening Calorimetry (for PAA)[\[13\]](#)[\[16\]](#)

Principle: This technique measures the heat generated during the decomposition of peracetic acid to determine its kinetics and thermal stability.

Apparatus:

- Thermal Screening Unit (TSU) or a similar adiabatic calorimeter. [\[13\]](#)

Procedure:

- A sample of the peracetic acid solution is placed in a pressure-tight test cell.
- The cell is subjected to either a temperature ramp (e.g., $2\text{ }^\circ\text{C/min}$) or held at a constant isothermal temperature. [\[13\]](#)
- The temperature and pressure inside the cell are monitored over time.
- The rate of decomposition is determined from the rate of temperature rise (for ramped tests) or the heat flow (for isothermal tests).

Kinetic Measurement of Oxidation Reactions

Objective: To determine the rate law and rate constants for the reaction of a peracid with a specific substrate.

Principle: The reaction rate is determined by monitoring the disappearance of a reactant or the appearance of a product over time.

Apparatus:

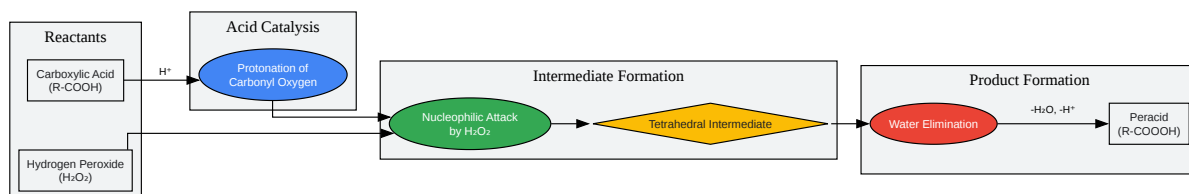
- UV-Vis Spectrophotometer, HPLC, or other suitable analytical instrument.
- Thermostatted reaction vessel.
- Quenching agent (if necessary to stop the reaction at specific time points).

Procedure:

- Prepare solutions of the peracid and the substrate of known concentrations.
- Equilibrate the reactant solutions to the desired reaction temperature in separate vessels.
- Initiate the reaction by mixing the peracid and substrate solutions.
- At regular time intervals, withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction if necessary (e.g., by adding a reducing agent to consume the peracid).
- Analyze the concentration of the substrate or product in the aliquot using a suitable analytical technique.
- The reaction kinetics are determined by fitting the concentration-time data to appropriate rate equations. For many reactions, second-order kinetics (first order with respect to both the organic compound and the peracid) are observed.^[8]

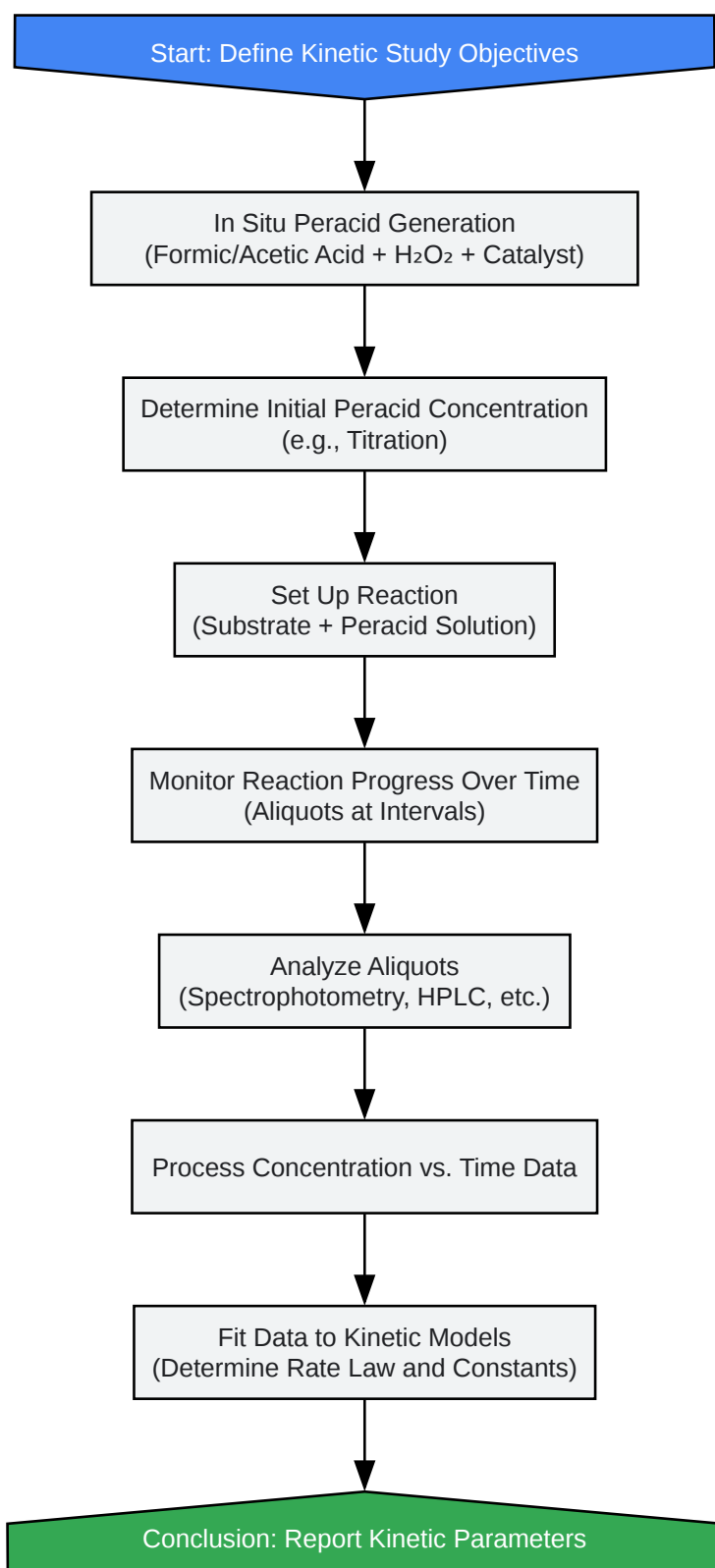
Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of performic and peracetic acid kinetics.



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Caption: Acid-catalyzed formation mechanism of peracids.



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Caption: General workflow for a kinetic study of a peracid reaction.

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